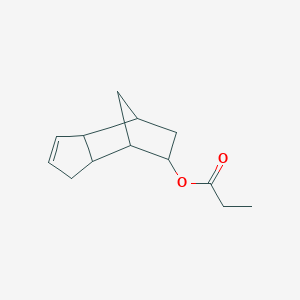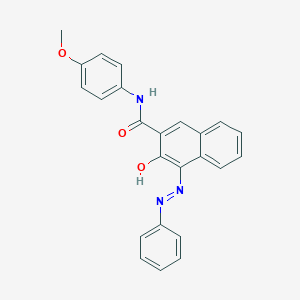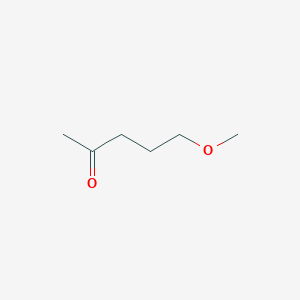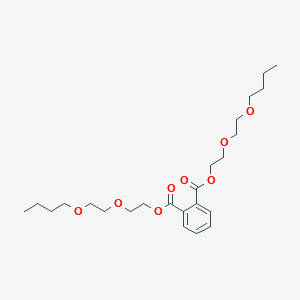
Bis(2-(2-butoxyethoxy)ethyl) phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(2-butoxyethoxy)ethyl) phthalate (DBEP) is a chemical compound that belongs to the phthalate family. DBEP is used as a plasticizer in the manufacturing of polyvinyl chloride (PVC) products, including toys, medical devices, and food packaging. Despite its widespread use, DBEP has been identified as a potential endocrine disruptor, which raises concerns about its impact on human health and the environment.
作用機序
Further studies are needed to elucidate the mechanism of action of Bis(2-(2-butoxyethoxy)ethyl) phthalate, including its effects on other signaling pathways and cellular processes.
2. Human Health Effects: More research is needed to determine the potential health effects of Bis(2-(2-butoxyethoxy)ethyl) phthalate exposure in humans, including its impact on reproductive and developmental processes.
3. Environmental Impact: Further studies are needed to assess the environmental impact of Bis(2-(2-butoxyethoxy)ethyl) phthalate, including its persistence and bioaccumulation in the environment and food chain.
4. Alternative Plasticizers: Research is needed to develop and test alternative plasticizers that are less toxic and have lower environmental impact than Bis(2-(2-butoxyethoxy)ethyl) phthalate.
生化学的および生理学的効果
Bis(2-(2-butoxyethoxy)ethyl) phthalate has been shown to have a range of biochemical and physiological effects, including:
1. Reproductive Toxicity: Bis(2-(2-butoxyethoxy)ethyl) phthalate has been shown to have adverse effects on reproductive processes in animals, including decreased fertility, altered hormone levels, and developmental abnormalities.
2. Developmental Toxicity: Bis(2-(2-butoxyethoxy)ethyl) phthalate exposure during pregnancy has been associated with fetal growth retardation, skeletal abnormalities, and other developmental abnormalities in animals.
3. Hepatotoxicity: Bis(2-(2-butoxyethoxy)ethyl) phthalate exposure has been shown to cause liver damage and alter liver function in animals.
4. Immunotoxicity: Bis(2-(2-butoxyethoxy)ethyl) phthalate exposure has been shown to impair immune function in animals, leading to increased susceptibility to infections and other diseases.
実験室実験の利点と制限
Bis(2-(2-butoxyethoxy)ethyl) phthalate has several advantages and limitations for lab experiments. Some of the advantages include:
1. Availability: Bis(2-(2-butoxyethoxy)ethyl) phthalate is readily available and can be synthesized in the lab.
2. Reproducibility: Bis(2-(2-butoxyethoxy)ethyl) phthalate synthesis and characterization methods are well-established, which allows for reproducible experiments.
3. Toxicity: Bis(2-(2-butoxyethoxy)ethyl) phthalate has been shown to have toxic effects on various organs and systems in animals, which makes it a useful model for studying toxicity.
Some of the limitations of Bis(2-(2-butoxyethoxy)ethyl) phthalate for lab experiments include:
1. Cost: Bis(2-(2-butoxyethoxy)ethyl) phthalate synthesis and purification can be expensive, which may limit its use in some experiments.
2. Specificity: Bis(2-(2-butoxyethoxy)ethyl) phthalate may not be a suitable model for studying all types of toxicity or endocrine disruption, as its mechanism of action is not fully understood.
3. Ethics: The use of animals in toxicity studies raises ethical concerns, which may limit the use of Bis(2-(2-butoxyethoxy)ethyl) phthalate in some experiments.
将来の方向性
There are several future directions for research on Bis(2-(2-butoxyethoxy)ethyl) phthalate, including:
1.
合成法
Bis(2-(2-butoxyethoxy)ethyl) phthalate is synthesized by the reaction of 2-butoxyethanol and phthalic anhydride in the presence of a catalyst. The reaction is carried out under high temperature and pressure conditions, and the resulting product is purified by distillation.
科学的研究の応用
Bis(2-(2-butoxyethoxy)ethyl) phthalate has been extensively studied for its potential health and environmental effects. Scientific research has focused on the following areas:
1. Endocrine Disruption: Bis(2-(2-butoxyethoxy)ethyl) phthalate has been identified as a potential endocrine disruptor, which means that it can interfere with the hormonal system in animals and humans. Studies have shown that Bis(2-(2-butoxyethoxy)ethyl) phthalate can disrupt the estrogen and androgen signaling pathways, leading to adverse effects on reproductive and developmental processes.
2. Toxicity: Bis(2-(2-butoxyethoxy)ethyl) phthalate has been shown to have toxic effects on various organs and systems in animals, including the liver, kidneys, and immune system. Exposure to Bis(2-(2-butoxyethoxy)ethyl) phthalate has also been associated with developmental and behavioral abnormalities in animals.
3. Environmental Impact: Bis(2-(2-butoxyethoxy)ethyl) phthalate is a persistent and bioaccumulative chemical that can accumulate in the environment and food chain. Studies have shown that Bis(2-(2-butoxyethoxy)ethyl) phthalate can be found in soil, water, and air samples, as well as in food and human tissues.
特性
CAS番号 |
16672-39-2 |
|---|---|
製品名 |
Bis(2-(2-butoxyethoxy)ethyl) phthalate |
分子式 |
C24H38O8 |
分子量 |
454.6 g/mol |
IUPAC名 |
bis[2-(2-butoxyethoxy)ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O8/c1-3-5-11-27-13-15-29-17-19-31-23(25)21-9-7-8-10-22(21)24(26)32-20-18-30-16-14-28-12-6-4-2/h7-10H,3-6,11-20H2,1-2H3 |
InChIキー |
GOBKHNHHHSPHEX-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOCCCC |
正規SMILES |
CCCCOCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOCCCC |
その他のCAS番号 |
16672-39-2 |
同義語 |
Phthalic acid bis[2-(2-butoxyethoxy)ethyl] ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



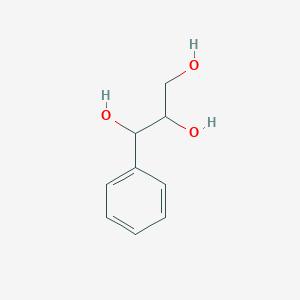
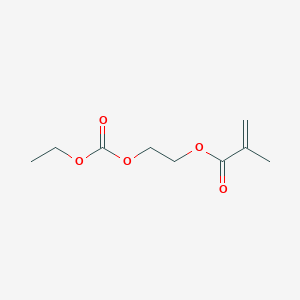
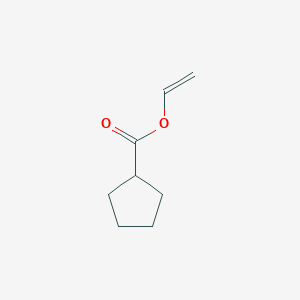
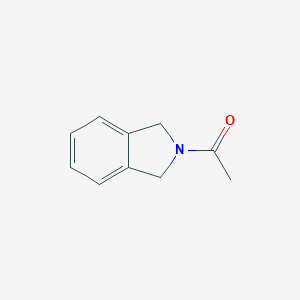
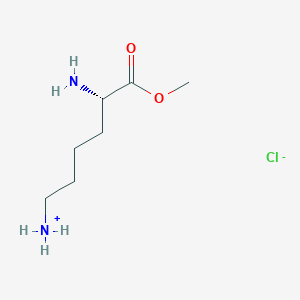
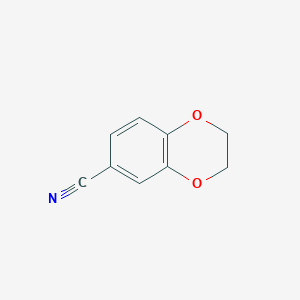
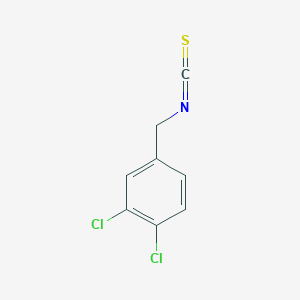

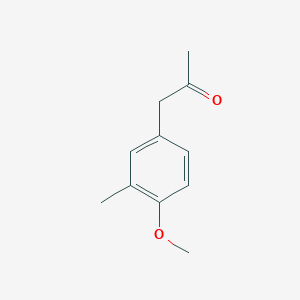
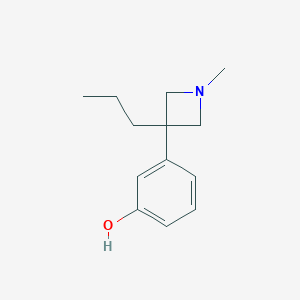
![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)
